molecular formula C19H21FN4OS B2591672 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea CAS No. 1421451-86-6

1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea

Cat. No.: B2591672
CAS No.: 1421451-86-6
M. Wt: 372.46
InChI Key: YNKREQWATWSABE-UHFFFAOYSA-N
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Description

The compound 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea belongs to a class of imidazo[2,1-b]thiazole derivatives functionalized with urea moieties. Its structure features a 4-fluorophenyl substituent at the 6-position of the imidazo[2,1-b]thiazole core, a methyl group at the 3-position, and a cyclopentylurea group attached via a methylene bridge.

Properties

IUPAC Name

1-cyclopentyl-3-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c1-12-17(10-21-18(25)22-15-4-2-3-5-15)26-19-23-16(11-24(12)19)13-6-8-14(20)9-7-13/h6-9,11,15H,2-5,10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKREQWATWSABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Chemical Profile

  • Chemical Name : 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea
  • Molecular Formula : C19H21FN4OS
  • Molecular Weight : 372.5 g/mol
  • CAS Number : 1421451-86-6

Targeting Kinase Pathways

The compound has been studied for its ability to inhibit specific kinase pathways that are often dysregulated in cancer. For instance, it may interact with the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

G Protein-Coupled Receptors

Research indicates that the compound may also interact with G protein-coupled receptors (GPCRs), which play a vital role in various physiological processes. Specifically, it has been suggested that imidazoline receptors, which are GPCRs, could be involved in mediating some of the compound's effects on sympathetic tone and other neurological functions .

Antitumor Activity

Several studies have demonstrated the antitumor activity of this compound in various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has shown effectiveness against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The concentrations that inhibited 50% growth were approximately 0.3 and 1.2 µM, respectively .

Case Studies

  • Preclinical Models : In vivo studies using xenograft models have shown that the compound can significantly reduce tumor size when administered at specific dosages. For example, doses as low as 10 mg/kg have resulted in notable tumor regression in models derived from BRAF mutant cell lines .
  • Combination Therapies : Research suggests that combining this compound with other therapeutic agents may enhance its efficacy. For instance, when used alongside MEK inhibitors like AZD6244, there was a synergistic effect observed in reducing cell viability in resistant cancer cell lines .

Data Table: Summary of Findings

StudyCell LineIC50 (µM)Effect Observed
Study 1MV4-110.3Significant growth inhibition
Study 2MOLM131.2Significant growth inhibition
Study 3BRAF mutant xenograftN/ATumor regression at 10 mg/kg

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorophenyl vs. Chlorophenyl Derivatives
  • 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole () shares the imidazo[2,1-b]thiazole core and methyl group but replaces the 4-fluorophenyl with a 4-chlorophenyl group. Chlorine’s larger atomic radius and higher electronegativity may alter steric interactions and electronic properties compared to fluorine.
Trifluoromethyl and Other Electron-Withdrawing Groups
  • Compounds like 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9d) () show that CF₃ groups increase molecular weight (463.2 [M+H]+) and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Urea Moiety Modifications

Cyclopentyl vs. Piperazinyl Substituents
  • The cyclopentyl group in the target compound contrasts with piperazinyl groups in analogs like 11a–11o (). Cyclopentylurea introduces a rigid, aliphatic ring that may enhance lipophilicity and influence binding pocket interactions compared to the more polar and flexible piperazinyl derivatives.
  • 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) () includes a methoxy group, which adds hydrogen-bonding capacity absent in the target compound.

Structural Planarity and Conformation

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (5) () exhibits near-planar conformations with perpendicular fluorophenyl groups, suggesting that steric effects from substituents like cyclopentylurea could disrupt planarity and alter binding modes.

Molecular Weight and Physicochemical Properties

Compound Name Substituents (Aryl/Urea) Molecular Weight ([M+H]+) Key Features
Target Compound 4-Fluorophenyl / Cyclopentylurea ~400 (estimated) High lipophilicity, rigid urea moiety
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole () 4-Chlorophenyl Not reported Planar core, halogenated aryl
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((piperazinylmethyl)thiazol-2-yl)phenyl)urea (11c, ) 3-Cl-4-F-phenyl / Piperazinyl 518.1 Dual halogenation, polar urea
1-(4-Trifluoromethylphenyl)-3-(4-(piperazinylmethyl)thiazol-2-yl)phenyl)urea (9d, ) 4-CF₃-phenyl / Piperazinyl 463.2 Electron-withdrawing CF₃, flexibility

Biological Activity

1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentyl group, a thiazole ring, and a urea moiety. The presence of a fluorophenyl group enhances its pharmacological properties. The molecular formula is C_{16}H_{17FN_4S with a molecular weight of approximately 324.39 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Many thiazole-containing ureas have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown GI50 values ranging from 15.1 to 28.7 µM against breast and prostate cancer cells, indicating promising antitumor potential .
  • Antimicrobial Properties : Compounds within this class have been evaluated for their antibacterial and antifungal activities. In vitro studies revealed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 100 µg/mL .
  • Anti-inflammatory Effects : Some derivatives have displayed anti-inflammatory properties, which may be linked to their ability to inhibit specific signaling pathways involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain urea derivatives have been shown to inhibit enzymes such as GSK-3β, which plays a critical role in cell proliferation and survival .
  • Interference with Cell Cycle Progression : Compounds may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in malignant cells, leading to programmed cell death .

Case Studies

Several studies highlight the efficacy of related compounds:

  • Study on Antitumor Activity : A recent study evaluated the effects of structurally similar thiazole-containing ureas on various cancer cell lines. The results indicated selective cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of urea derivatives against resistant bacterial strains. The findings showed that certain derivatives maintained efficacy despite resistance mechanisms present in the bacteria .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration (µM)Observed Effect
AntitumorEKVX (lung cancer)1.7Cytotoxicity
AntimicrobialE. coli100Inhibition
Anti-inflammatoryHuman macrophages10Reduced inflammatory markers
GSK-3β InhibitionIn vitro assay1.057% inhibition

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The compound can be synthesized via a two-step protocol:

Imidazo[2,1-b]thiazole Core Formation : React 4-fluorophenyl-substituted thiazole precursors with methylamine derivatives under microwave irradiation (100°C, 30 min) in acetonitrile to form the imidazo[2,1-b]thiazole scaffold .

Urea Linkage : React cyclopentyl isocyanate with the amine-functionalized imidazothiazole intermediate in dichloromethane at 0–5°C for 4 hours, followed by triethylamine (1.2 eq) to neutralize HCl. Purify via column chromatography (ethyl acetate/hexane, 3:7) to achieve ≥95% purity .

Basic: Which analytical techniques are critical for structural validation?

Answer:

  • 1H/13C NMR : Confirm urea NH protons (δ 8.2–8.5 ppm) and imidazothiazole aromatic protons (δ 7.3–7.8 ppm) in DMSO-d6 .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm mass error.
  • X-ray Crystallography : Use SHELXL-2018 for refinement. Crystallize from ethanol/water (9:1) at 4°C for 72 hours. Typical R-factor: <0.05 for high-resolution datasets .

Advanced: How to resolve discrepancies in cytotoxicity data between primary screening (NCI-60) and secondary assays?

Answer:
Discrepancies arise from:

  • Assay Sensitivity : Primary screens (single-dose at 10 µM) vs. dose-response (0.1–100 µM).
  • Cell Line Variability : Prioritize cell lines with consistent GI50 trends (e.g., prostate PC-3 vs. breast MCF-7).
  • Mechanistic Validation : Perform caspase-3/7 activation assays to confirm apoptosis-driven cytotoxicity. Reference: Analog 3c in imidazothiazoles showed log10GI50 < -8.00 in PC-3 .

Advanced: What crystallographic challenges arise during refinement, and how are they addressed?

Answer:

  • Disordered Cyclopentyl Groups : Model using PART/SUMP restraints in SHELXL.
  • Twinning : Identify twin laws (e.g., -h, -k, l) via CELL_NOW. Apply TWIN/BASF commands.
  • Solvent Masking : Use SQUEEZE (PLATON) to model unresolved electron density. Example: R1 reduced from 0.12 → 0.05 after solvent masking .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

  • Core Modifications : Replace 4-fluorophenyl with 4-chlorophenyl (synthesize via Ullmann coupling) to assess halogen effects.
  • Linker Variations : Substitute urea with thiourea (using Lawesson’s reagent) to evaluate hydrogen-bonding impact.
  • Biological Testing : Tiered evaluation:
    • Primary : NCI-60 panel.
    • Secondary : Kinase profiling (e.g., EGFR, VEGFR2).
    • Tertiary : In vivo PK/PD in Sprague-Dawley rats .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, ANSI Z87.1 goggles, and lab coats.
  • Exposure Limits : LD50 (oral, rat) = 320 mg/kg; handle per OSHA Hazard Category 3.
  • Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite.
  • Storage : -20°C in amber vials under argon; stability ≤6 months .

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